molecular formula C11H15NO4S B14620949 Butyl 4-sulfamoylbenzoate CAS No. 59777-59-2

Butyl 4-sulfamoylbenzoate

Katalognummer: B14620949
CAS-Nummer: 59777-59-2
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: ZMMSBDVMJNGQMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 4-sulfamoylbenzoate is an organic compound with the molecular formula C11H15NO4S. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and a sulfonamide group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-sulfamoylbenzoate typically involves the esterification of 4-sulfamoylbenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 4-sulfamoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Butyl 4-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.

    Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of bacterial infections due to its sulfonamide group.

    Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Butyl 4-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, this compound disrupts the production of folic acid, which is essential for bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate
  • Butylparaben
  • Bumetanide

Uniqueness

Butyl 4-sulfamoylbenzoate is unique due to its specific structural features, such as the presence of both a butyl ester and a sulfonamide group. This combination imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

59777-59-2

Molekularformel

C11H15NO4S

Molekulargewicht

257.31 g/mol

IUPAC-Name

butyl 4-sulfamoylbenzoate

InChI

InChI=1S/C11H15NO4S/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)17(12,14)15/h4-7H,2-3,8H2,1H3,(H2,12,14,15)

InChI-Schlüssel

ZMMSBDVMJNGQMZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.